N-(5-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide
Description
N-(5-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide is an organosulfur compound featuring a sulfonamide functional group. This compound is characterized by the presence of a cyclopropylmethyl group attached to a hydroxyphenyl ring, which is further connected to a methanesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-[5-(cyclopropylmethyl)-2-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-16(14,15)12-10-7-9(4-5-11(10)13)6-8-2-3-8/h4-5,7-8,12-13H,2-3,6H2,1H3 |
InChI Key |
CJTSFEXHLBXCKU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)CC2CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 5-(cyclopropylmethyl)-2-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of a sulfonamide bond, releasing hydrochloric acid as a byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-(5-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit the synthesis of folic acid in bacterial cells by competing with p-aminobenzoic acid, a key precursor in the folic acid pathway . This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibacterial agent.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.
Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for malaria.
Uniqueness
N-(5-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties compared to other sulfonamides. This uniqueness may translate to different biological activities and pharmacokinetic profiles, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
